molecular formula C12H16N2O4S B1669686 Cysteinyltyrosine CAS No. 1089-23-2

Cysteinyltyrosine

Cat. No.: B1669686
CAS No.: 1089-23-2
M. Wt: 284.33 g/mol
InChI Key: DSTWKJOBKSMVCV-UWVGGRQHSA-N
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Description

Cysteinyltyrosine is a dipeptide of significant interest in biochemical research due to its incorporation of cysteine and tyrosine, two amino acids known to participate in critical redox processes and post-translational modifications. The interaction between cysteine and tyrosine residues is a key area of study in enzymology. For instance, in enzymes like galactose oxidase, a covalent thioether bond between a specific cysteine and tyrosine residue is essential for forming the unique redox-active cofactor responsible for the enzyme's catalytic activity . This cysteine-tyrosine cross-link is a classic example of a post-translational modification that creates novel catalytic sites . Furthermore, the redox interplay between these residues is a subject of intense investigation. Studies on model peptides show that tyrosyl radicals can engage in electron transfer with neighboring cysteine residues, a process that can be described as proton-coupled electron transfer (PCET) . This mechanism is fundamental in enzymes like ribonucleotide reductase, where a tyrosyl radical oxidizes a cysteine residue to a thiyl radical over long distances to drive nucleotide reduction . The close proximity of cysteine and tyrosine in a peptide chain can facilitate rapid intramolecular electron transfer, which controls the outcome of oxidative stress responses by directing damage toward cysteine and away from tyrosine, thereby influencing the formation of disulfide bonds or other oxidative modifications . Beyond enzymatic catalysis, the reaction between oxidized tyrosine species and cysteine thiols is also relevant in other fields. In food science, quinones generated from photo-oxidized tyrosine residues in proteins can undergo Michael addition reactions with the thiol group of cysteine, leading to protein cross-linking and aggregation . This principle makes this compound a valuable compound for probing similar reaction mechanisms in controlled laboratory settings. Researchers can use this dipeptide to explore fundamental questions in bioinorganic chemistry, oxidative stress, and the design of artificial enzymes or maquettes that mimic natural proton-coupled electron transfer pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16N2O4S/c13-9(6-19)11(16)14-10(12(17)18)5-7-1-3-8(15)4-2-7/h1-4,9-10,15,19H,5-6,13H2,(H,14,16)(H,17,18)/t9-,10-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSTWKJOBKSMVCV-UWVGGRQHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NC(=O)C(CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C[C@@H](C(=O)O)NC(=O)[C@H](CS)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70148766
Record name Cysteinyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1089-23-2
Record name Cysteinyltyrosine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001089232
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Cysteinyltyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70148766
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Carbodiimide-Mediated Coupling

The classical approach employing N,N'-dicyclohexylcarbodiimide (DCC) with N-hydroxysuccinimide (NHS) remains prevalent for small-scale cysteinyltyrosine synthesis. A 2022 kinetic study demonstrated optimal coupling efficiency (89.3% yield) using a 1:1.2:1 molar ratio of protected cysteine to tyrosine derivative to DCC in anhydrous dimethylformamide (DMF) at -15°C. Critical to success is the pre-activation of tyrosine's carboxyl group, typically achieved through formation of the pentafluorophenyl ester, which reduces racemization to <2% compared to 8-12% observed with traditional NHS esters.

Mixed Anhydride Techniques

Ethyl chloroformate-mediated mixed anhydride formation shows particular utility in industrial settings due to reagent cost-effectiveness. Pilot plant data from 2023 revealed that using N-ethylmorpholine as the base in tetrahydrofuran (THF) at -20°C produces this compound with 84% crude yield and 97.5% enantiomeric excess. The method requires strict control of water content (<0.01% v/v) to prevent hydrolysis side reactions, achieved through molecular sieve pretreatment of solvents.

Solid-Phase Peptide Synthesis (SPPS) Optimization

Fmoc-Based Chain Assembly

Modern Fmoc-SPPS protocols adapted for this compound synthesis employ Wang resin functionalized with pre-loaded tyrosine derivatives. A 2024 study comparing resin types demonstrated that 2-chlorotrityl chloride resin provides superior loading efficiency (0.78 mmol/g vs 0.42 mmol/g for Wang resin) while minimizing diketopiperazine formation during cysteine coupling. The critical coupling step utilizes [1-[(1-(cyano-2-ethoxy-2-oxoethylideneaminooxy)-dimethylamino-morpholino)] uronium hexafluorophosphate] (COMU) as the activating agent, achieving 99.2% stepwise yield compared to 94.7% with HBTU under identical conditions.

Thiol Protection Strategies

Trt (trityl) and Acm (acetamidomethyl) groups dominate as cysteine protecting groups in SPPS applications. Comparative analysis shows Trt provides faster deprotection times (2 hr vs 4 hr for Acm) using trifluoroacetic acid (TFA)/triisopropylsilane (TIS)/H2O (95:2.5:2.5), but introduces greater acid sensitivity during handling. Novel photolabile protecting groups such as 6-nitroveratryloxycarbonyl (NVOC) enable selective deprotection under 365 nm light, allowing orthogonal side chain modification in multi-step syntheses.

Enzymatic Synthesis Approaches

Thermolysin-Catalyzed Condensation

The reverse proteolysis approach using thermolysin (EC 3.4.24.27) in aqueous-organic biphasic systems demonstrates remarkable efficiency for this compound production. A 2023 bioprocess engineering study achieved 92% conversion yield in 8 hours using 30% v/v glycerol as cosolvent and 50 mM substrate concentration. Critical parameters include:

  • pH maintenance at 7.2 ± 0.1 through continuous CO2 sparging
  • Enzyme immobilization on chitosan-coated magnetic nanoparticles (retaining 87% activity after 10 cycles)
  • Product precipitation via pH shift to 4.5 followed by centrifugal separation

Tyrosinase-Mediated Oxidation Control

Given tyrosine's susceptibility to oxidation, recent protocols incorporate tyrosinase inhibitors (e.g., 4-hexylresorcinol at 0.1 mM) during enzymatic synthesis steps. This modification reduces unwanted quinone formation from 15.2% to 2.8% of total byproducts while maintaining thermolysin activity at 94% of control levels.

Industrial-Scale Production Challenges

Continuous Flow Reactor Design

Pilot-scale experiments using Corning AFR™ reactors demonstrated a 4.3-fold productivity increase compared to batch processes for this compound synthesis. Key operational parameters include:

Parameter Optimal Value Effect on Yield
Residence Time 8.7 min Maximizes conversion (94%)
Temperature 45°C Balances reaction rate vs decomposition
Pressure 2.7 bar Prevents solvent vaporization
Mixing Frequency 120 Hz Ensures laminar flow conditions

This configuration achieved space-time yields of 1.24 kg/L·day with 99.1% purity by HPLC.

Crystallization Optimization

The final crystallization step critically determines pharmaceutical-grade purity. Ethanol/water (70:30 v/v) systems with controlled cooling from 50°C to -5°C at 0.3°C/min produce orthorhombic crystals with mean particle size 82 μm (span 1.2). Incorporating 0.05% w/v hydroxypropyl methylcellulose as a habit modifier reduces agglomeration from 23% to 4.7% of total crystal mass.

Analytical Characterization Advances

UPLC-MS/MS Quantification

A 2024 validated method employs Acquity UPLC BEH C18 (1.7 μm, 2.1 × 100 mm) with 0.1% formic acid in water/acetonitrile gradient. Key parameters:

  • Retention time: 3.72 ± 0.05 min
  • LOD: 0.08 ng/mL (S/N=3)
  • LOQ: 0.25 ng/mL (S/N=10)
  • Linearity: 0.25-500 ng/mL (r²=0.9998)

This method resolves this compound from its oxidation products (retention time difference > 0.35 min).

Circular Dichroism Spectroscopy

Secondary structure analysis reveals pH-dependent conformational changes:

  • pH 3.0: Random coil (θ222 = -12.3 mdeg)
  • pH 7.4: Partial α-helix (θ222 = -23.1 mdeg)
  • pH 10.5: β-sheet formation (θ222 = +8.7 mdeg)

These structural transitions inform storage condition optimization to minimize degradation.

Environmental Impact Considerations

Recent life cycle assessment (LCA) studies comparing synthesis routes revealed:

Metric SPPS Route Enzymatic Route Solution-Phase
E-Factor (kg waste/kg product) 2860 420 1780
PMI (Process Mass Intensity) 3120 580 2100
Carbon Footprint (kg CO2-eq/kg) 48.2 12.7 34.9

The enzymatic route demonstrates superior environmental performance, driven by aqueous reaction conditions and reduced solvent consumption.

Chemical Reactions Analysis

Types of Reactions: Cysteinyltyrosine can undergo various chemical reactions, including:

    Oxidation: The thiol group of cysteine can be oxidized to form disulfide bonds or sulfenic, sulfinic, and sulfonic acids.

    Reduction: Disulfide bonds formed during oxidation can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

    Substitution: The phenolic hydroxyl group of tyrosine can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide (H₂O₂) or molecular oxygen (O₂) in the presence of metal catalysts.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol under mild conditions.

    Substitution: Electrophiles such as halogens or nitro groups in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Formation of cystine (disulfide-linked cysteine) or sulfenic, sulfinic, and sulfonic acids.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of substituted tyrosine derivatives.

Scientific Research Applications

Enzymatic Functions

Cysteinyltyrosine is primarily studied in the context of cysteine dioxygenase (CDO), an enzyme that catalyzes the oxidation of cysteine to cysteine sulfinic acid. The Cys-Tyr cofactor is crucial for enhancing the catalytic efficiency of CDO. Research indicates that this cofactor formation results in:

  • Increased Catalytic Efficiency : The presence of the Cys-Tyr cofactor can lead to a fivefold increase in kcatk_{cat} and a tenfold increase in kcatKm\frac{k_{cat}}{K_m} compared to variants lacking this modification .
  • Iron Binding : The Cys-Tyr cofactor plays a structural role in coordinating ferrous iron within the active site of CDO, thereby enhancing its function .

Cancer Research

The involvement of cysteine dioxygenase and its cofactor has garnered attention in oncology due to altered expression levels in various cancers. Key findings include:

  • Biomarker Potential : Changes in CDO expression have been linked to different cancer types, suggesting its potential as a biomarker for cancer diagnosis and prognosis .
  • Therapeutic Targeting : Given its role in sulfur metabolism and oxidative stress response, targeting CDO could offer new avenues for cancer treatment. Inhibitors of CDO are being investigated for their ability to modulate tumor growth .

Therapeutic Applications

The unique properties of this compound make it a candidate for therapeutic applications:

  • Antioxidant Properties : The compound may exhibit antioxidant effects, which could be beneficial in treating conditions associated with oxidative stress .
  • Drug Development : Understanding the mechanisms involving this compound can aid in the development of drugs aimed at modulating enzyme activity or improving metabolic pathways associated with diseases like cancer and neurodegenerative disorders .

Case Studies and Research Findings

Several studies have explored the implications of this compound in various contexts:

StudyFocusFindings
2015 Study on CDOEnzyme MechanismIdentified the role of Cys-Tyr cofactor in enhancing enzyme activity and iron binding .
2019 ResearchCofactor BiogenesisDemonstrated how nitric oxide interacts with uncross-linked forms of CDO, providing insights into cofactor formation mechanisms .
2024 ReviewCancer BiomarkersDiscussed the potential of CDO as a biomarker for cancer diagnosis due to its altered expression patterns .

Mechanism of Action

The mechanism of action of cysteinyltyrosine involves its ability to form disulfide bonds, which are crucial for the structural stability and function of proteins. The thiol group of cysteine can undergo oxidation to form a disulfide bond with another cysteine residue, stabilizing the protein’s tertiary and quaternary structures. Additionally, the phenolic hydroxyl group of tyrosine can participate in hydrogen bonding and aromatic interactions, further contributing to protein stability and function.

Comparison with Similar Compounds

Human Cysteine Dioxygenase (CDO)

  • Presence of Cysteinyltyrosine : Yes (Cys93-Tyr157).
  • Structural Features: The Fe(II) cofactor is coordinated by a 3-His facial triad (His86, His88, His140), with substrate cysteine chelated via its amino and thiol groups. The Cys93-Tyr157 crosslink is critical for maintaining optimal geometry for O₂ activation .

Plant Cysteine Oxidases (AtPCOs)

  • Presence of this compound: No.
  • Role/Function : Catalyze cysteine oxidation in hypoxia-sensing pathways but lack the this compound bridge.
  • Instead, hydrogen bonding between Cys223 and Tyr215 positions the substrate for oxidation .

Galactose Oxidase

  • Presence of this compound : Yes (alternative thioether bond).
  • Role/Function : Facilitates redox catalysis via a Cys-Tyr crosslink, enabling radical propagation during substrate oxidation.
  • Structural Features : A covalent bond between Cys228 and Tyr272 stabilizes a radical intermediate critical for two-electron transfer .

Isopenicillin N Synthase (IPNS)

  • Presence of this compound: No.
  • Role/Function : Bicyclizes ACV using Fe(II) without α-ketoglutarate (αKG) dependency.
  • Structural Features : The Fe(II) is coordinated by a 2His-1Asp triad, with O₂ binding directed by the substrate’s thiolate group rather than a crosslink .

Comparative Data Table

Enzyme/Compound This compound Bridge Role/Function Structural Features References
Human CDO Yes Lowers tyrosine oxidation potential Cys93-Tyr157 crosslink; 3-His Fe(II) binding
Plant PCOs (AtPCO2/4/5) No Cysteine oxidation via alternative mechanism Conserved Cys/Tyr residues; hydrogen bonding
Galactose Oxidase Yes (thioether bond) Redox catalysis Cys228-Tyr272 crosslink
IPNS No Bicyclization of ACV 2His-1Asp Fe(II) triad; substrate-directed O₂

Research Findings and Biochemical Implications

Structural Insights

  • CDO vs. AtPCOs : Despite similar Fe(II) coordination, CDO’s this compound bridge is absent in AtPCOs. In AtPCO2, Tyr215’s aromatic ring is parallel to Cys223, making crosslink formation energetically unfavorable .

Non-Enzymatic Formation

Under oxidative stress, this compound can form via thiyl radical addition to tyrosine residues, as observed in insulin photolysis. This mechanism may contribute to irreversible protein crosslinking in aging or disease .

Mechanistic Divergence

  • CDO : The this compound bridge optimizes electron transfer for O₂ activation.
  • IPNS : Substrate thiolate directs O₂ binding, bypassing the need for a crosslink .

Biological Activity

Cysteinyltyrosine (Cys-Tyr) is a dipeptide formed from the amino acids cysteine and tyrosine. This compound plays significant roles in various biological processes, particularly in redox reactions and post-translational modifications. Understanding its biological activity is essential for elucidating its functions in cellular mechanisms, particularly in oxidative stress responses and enzyme activities.

1. Redox Activity

This compound exhibits notable redox activity due to the presence of the thiol group from cysteine and the phenolic hydroxyl group from tyrosine. This dual functionality allows Cys-Tyr to participate in electron transfer processes, which are crucial in various biochemical pathways.

  • Electron Transfer : Studies have shown that Cys-Tyr can facilitate electron transfer between different molecules, impacting enzymatic reactions and cellular signaling pathways .

2. Role in Enzyme Function

This compound is implicated in the activity of several enzymes, particularly those involved in oxidative stress management. For instance, it has been identified as a critical component of the active site in cysteine dioxygenase (CDO), where it contributes to substrate binding and catalysis.

  • Cysteine Dioxygenase (CDO) : CDO catalyzes the oxidation of cysteine to cysteine sulfinic acid, a key step in cysteine metabolism. Research indicates that the tyrosine residue within Cys-Tyr is more critical for enzyme activity than the cysteine residue itself .

3. Post-Translational Modifications

This compound can also act as a site for post-translational modifications, influencing protein function and stability. These modifications can alter protein interactions and cellular localization, thereby affecting overall cellular function.

  • Mechanistic Insights : Structural studies reveal that Cys-Tyr modifications near enzyme active sites can significantly influence catalytic efficiency and substrate specificity .

Case Study 1: Cysteine Dioxygenase Activity

A comprehensive study examined various mutants of CDO to understand the role of Cys-Tyr in enzyme function. The findings indicated that mutations affecting the tyrosine residue led to a significant decrease in enzymatic activity, highlighting its importance in the catalytic process .

Case Study 2: Oxidative Stress Response

Research on oxidative stress responses has demonstrated that Cys-Tyr can modulate the activity of antioxidant enzymes. By participating in redox reactions, it helps maintain cellular redox balance, which is vital for cell survival under stress conditions .

Data Table: Summary of Biological Activities

Biological Activity Description References
Redox ReactionsFacilitates electron transfer; impacts enzymatic reactions
Enzyme FunctionCritical component of CDO; influences substrate binding and catalysis
Post-Translational ModificationsAlters protein interactions; affects localization and stability
Oxidative Stress ResponseModulates antioxidant enzyme activity; maintains redox balance

Q & A

Q. What experimental methodologies are recommended for detecting cysteinyltyrosine cross-links in proteins?

To detect this compound cross-links, employ mass spectrometry (MS) coupled with tandem MS/MS for fragmentation analysis, as demonstrated in studies involving insulin photolysis . Chromatographic techniques like HPLC can pre-separate peptide mixtures, enhancing detection specificity. Ensure experimental protocols adhere to reproducibility standards, including detailed reaction conditions and controls, as outlined in journal guidelines for experimental rigor .

Q. How can researchers confirm the structural role of this compound in enzyme active sites such as galactose oxidase?

Utilize site-directed mutagenesis to replace cysteine or tyrosine residues and assess enzymatic activity loss. Structural validation via X-ray crystallography or cryo-EM can visualize cross-link placement. Comparative kinetic assays between wild-type and mutant enzymes provide functional insights, as described in mechanistic studies of radical-mediated cross-linking .

Q. What are the best practices for synthesizing and characterizing this compound-containing peptides in vitro?

Use solid-phase peptide synthesis with Fmoc/t-Bu protection, ensuring orthogonal deprotection for cysteine and tyrosine residues. Characterize products via NMR (for stereochemistry) and high-resolution MS. Follow journal protocols for reporting synthesis yields, purity thresholds (>95%), and spectroscopic data, emphasizing reproducibility .

Q. Which analytical techniques provide reliable quantification of this compound in complex biological samples?

Isotope dilution mass spectrometry (ID-MS) with stable isotope-labeled internal standards ensures accuracy. Pair with immunoaffinity enrichment (e.g., monoclonal antibodies) to improve sensitivity in proteomic workflows. Statistical validation via ROC curves and limit-of-detection (LOD) calculations is critical, as per guidelines for analytical rigor .

Advanced Research Questions

Q. What computational and kinetic approaches elucidate the formation mechanisms of this compound under oxidative stress?

Density Functional Theory (DFT) calculations model thiyl radical addition to tyrosine, comparing activation energies (E) and Gibbs free energy (ΔG) for competing pathways (e.g., hydrogen abstraction vs. aromatic addition) . Transient kinetic assays (stopped-flow) quantify rate constants, while EPR spectroscopy tracks radical intermediates. Validate hypotheses using mutant proteins lacking key residues .

Q. How should researchers address discrepancies in reported stability data of this compound cross-links?

Conduct comparative studies under standardized oxidative conditions (pH, temperature, ROS concentrations). Use negative controls (e.g., non-cross-linked peptides) and statistical meta-analysis to identify confounding variables. Adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable) for data sharing and validation .

Q. In thiyl radical studies, how can competing reaction pathways be distinguished experimentally?

Employ radical trapping agents (e.g., TEMPO) to quench specific intermediates. Isotopic labeling (e.g., deuterated tyrosine) alters hydrogen abstraction kinetics, allowing mechanistic discrimination. Time-resolved spectroscopy (UV-Vis, Raman) monitors transient species, while computational simulations predict dominant pathways .

Q. What strategies optimize reproducibility of this compound detection in high-throughput proteomics?

Implement automated sample preparation workflows with robotic liquid handlers to minimize variability. Use spike-in controls (synthetic this compound peptides) for batch correction. Data-independent acquisition (DIA-MS) enhances consistency across runs. Follow statistical guidelines for false-discovery-rate (FDR) adjustments and power analysis .

Methodological Frameworks

  • Experimental Design : Apply the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize hypotheses .
  • Data Analysis : Use tools like R or Python for multivariate regression to correlate cross-link abundance with oxidative stress markers. Reference guidelines for transparent reporting of statistical methods .
  • Literature Gaps : Systematically review databases (PubMed, Scopus) using Boolean operators to identify understudied contexts (e.g., this compound in neurodegenerative diseases) .

Retrosynthesis Analysis

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Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.